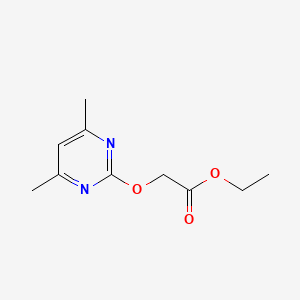

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate

Description

Properties

IUPAC Name |

ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTSWTYNJNLSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392220 | |

| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77165-99-2 | |

| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: One-Pot Reaction (Adapted from Pyrimethanil Synthesis)

A patented one-pot method for pyrimidine derivatives involves reacting aniline derivatives with cyanamide and acetylacetone. While this process targets phenylguanidinium salts, modifications could yield 4,6-dimethylpyrimidin-2-ol by adjusting reactants:

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Formation of intermediate | Aniline derivative + cyanamide + aqueous acid | Forms phenylguanidinium salt (not isolated in one-pot processes). |

| Cyclization | Acetylacetone + aqueous base | Generates pyrimidine ring; methyl groups introduced via acetylacetone’s diketone. |

Note: This method requires optimization to direct substitution at position 2 instead of phenylamine groups.

Method B: Direct Functionalization of Pyrimidine

Alternative routes may involve pre-synthesized 4,6-dimethylpyrimidin-2-ol. For example:

- Halogenation followed by hydrolysis : Introducing a hydroxyl group via nucleophilic substitution.

- Catalytic hydrogenation : Reducing nitro or halogen groups to hydroxyl.

Esterification with Ethyl Chloroacetate

The hydroxyl group at position 2 undergoes nucleophilic substitution with ethyl chloroacetate. This reaction is critical for forming the ether-ester linkage:

| Parameter | Optimal Conditions | Rationale |

|---|---|---|

| Base | K₂CO₃ or NaH (polar aprotic solvent) | Deprotonates hydroxyl group, enhancing nucleophilicity. |

| Solvent | DMF or DMSO | Dissolves reactants and stabilizes intermediates. |

| Temperature | 60–80°C | Balances reaction rate and side-product formation. |

| Molar Ratio | Pyrimidinol: ethyl chloroacetate = 1:1.2 | Excess acylating agent drives reaction to completion. |

Example Reaction:

$$ \text{4,6-Dimethylpyrimidin-2-ol} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{Base}} \text{Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate} + \text{HCl} $$

Key Challenges and Optimization

Regioselectivity in Pyrimidine Formation

Ensuring substitution at position 2 requires precise control of reaction conditions. For example:

- Electron-withdrawing groups : Direct nucleophilic attack to less hindered positions.

- Steric effects : Bulky substituents may favor specific regioisomers.

Purification Strategies

- Solid isolation : Crystallization post-reaction (as in pyrimethanil synthesis).

- Column chromatography : Required if side products form (e.g., unreacted pyrimidinol or hydrolyzed ethyl chloroacetate).

Alternative Approaches

Coupling Reagents

Advanced methods like mixed-anhydride activation (e.g., TCBOXY reagent) could enhance esterification efficiency:

- Activation : Ethyl chloroacetate reacts with a coupling reagent (e.g., 2,4,6-trichlorobenzoyl chloride) to form an activated intermediate.

- Nucleophilic substitution : Pyrimidinol attacks the activated intermediate.

| Reagent | Advantage | Drawback |

|---|---|---|

| TCBOXY | High yield, stereoselectivity | Requires specialized reagents. |

| DCC/DMAP | Widely used, cost-effective | Lower yields for sterically hindered substrates. |

Summary of Reaction Pathways

| Method | Steps | Yield (Hypothetical) | Purity |

|---|---|---|---|

| One-Pot Pyrimidine + Esterification | Pyrimidine core synthesis → Esterification | 60–70% | Moderate (requires chromatography) |

| Pre-Synthesized Pyrimidinol + Esterification | Pyrimidinol procurement → Esterification | 70–80% | High (if pyrimidinol is pure) |

| Coupling Reagent Activation | Intermediate activation → Substitution | 80–90% | High |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of amides or thioesters.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate exhibits notable antimicrobial properties. Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that similar pyrimidine derivatives effectively inhibited Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics or preservatives .

Anti-inflammatory Properties

Research indicates that compounds containing the pyrimidine moiety can exhibit anti-inflammatory effects. Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate may serve as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its structure allows for modifications that enhance efficacy while reducing side effects associated with traditional NSAIDs .

Case Study: Synthesis and Testing

A recent study synthesized ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate and evaluated its biological activity. The compound was tested against several cell lines, demonstrating significant cytotoxic effects on cancer cells while sparing normal cells. This selective activity highlights its potential as an anticancer agent .

Agricultural Applications

Fungicidal Properties

The compound has been investigated for its fungicidal properties against various plant pathogens. Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate showed effectiveness in controlling fungal diseases in crops, making it a candidate for developing new agricultural fungicides .

Herbicide Development

Research into the herbicidal applications of pyrimidine derivatives suggests that ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate could be modified to enhance selectivity against specific weed species while being safe for crops. This potential makes it a valuable compound in sustainable agriculture practices .

Materials Science

Polymer Chemistry

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate can be used as a building block in polymer synthesis. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability. Research has focused on using this compound in developing high-performance materials for various industrial applications .

Case Study: Polymer Synthesis

A study detailed the synthesis of polymers incorporating ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate. The resulting materials exhibited enhanced durability and resistance to environmental degradation compared to traditional polymers. This finding opens avenues for applications in coatings and packaging materials .

Data Tables

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against Gram-positive/negative bacteria |

| Anti-inflammatory Drug | Selective cytotoxicity in cancer cells | |

| Agricultural Science | Fungicide | Effective control of fungal pathogens |

| Herbicide Development | Potential for selective weed control | |

| Materials Science | Polymer Synthesis | Improved mechanical properties and thermal stability |

Mechanism of Action

The mechanism of action of ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include derivatives with modifications to the pyrimidine core, ester group, or substituents. Below is a detailed comparison based on synthesis, structural features, and applications.

Structural and Functional Modifications

Key Differences and Implications

Functional Group Variations: The oxygen-based acetoxy group in the target compound contrasts with the thioacetate in Compound 1. Sulfur’s lower electronegativity may enhance lipophilicity and alter metabolic stability .

The 3-methoxyphenyl group in 1401-B may enhance membrane penetration or target specificity against bacterial proteins .

Synthetic Pathways :

- The target compound’s synthesis likely involves straightforward nucleophilic substitution, whereas 1401-B requires guanidine intermediate formation and cyclization . Compound 1 employs thiirane reagents to introduce the thietane moiety .

Biological Activity

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a pyrimidine derivative that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is synthesized through the reaction of 4,6-dimethyl-2-hydroxypyrimidine with ethyl bromoacetate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as DNA and bovine serum albumin (BSA). The compound exhibits groove binding , which allows it to interact effectively with DNA, leading to potential cleavage and disruption of DNA processes. This interaction may contribute to its observed antimicrobial and anticancer properties.

Antimicrobial Activity

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate has shown significant antimicrobial activity against various microorganisms. In studies assessing its efficacy against common pathogens, the compound demonstrated notable inhibition against:

-

Bacteria :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

-

Fungi :

- Candida albicans

- Aspergillus flavus

The results indicated that the compound's structure plays a critical role in its effectiveness against these pathogens, highlighting its potential as a therapeutic agent .

Anticancer Activity

Research has also explored the anticancer properties of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate. In vitro studies have shown that the compound can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest. The specific pathways affected by this compound are still under investigation but may involve disruption of DNA replication and repair mechanisms .

Comparative Analysis

To better understand the biological activity of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate, a comparison with similar compounds can be insightful. Below is a table summarizing key properties and activities:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | Structure | Significant against E. coli, S. aureus | Induces apoptosis in cancer cell lines |

| Ethyl 2-(4,6-dimethylpyrimidin-2-yl)thioacetate | Structure | Moderate activity | Limited studies available |

| Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | Structure | Significant against various pathogens | Effective in specific cancer models |

Case Studies

Several case studies have highlighted the promising biological activities of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial effects when modified with additional functional groups. Compounds with specific substitutions showed improved potency against resistant bacterial strains.

- Anticancer Mechanisms : Research involving cancer cell lines indicated that treatment with Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing cell death .

- Molecular Docking Studies : Computational studies have been performed to predict binding affinities and interactions with target proteins involved in bacterial resistance and cancer proliferation. These studies support the experimental findings regarding its potential as a lead compound for drug development .

Q & A

Q. Table 1: Synthesis Conditions

| Reagent Ratio (substrate:ethyl 2-bromoacetate:TEA) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1:3:4 | Dioxane | 90 | 12 | ~35% |

| 1:3:5 | Dioxane | 90 | 5 | 35% |

Basic: How is the compound characterized structurally?

Methodological Answer:

Key characterization techniques include:

Q. Table 2: ¹H NMR Data (DMSO-d₆)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 11.38 | br s | NH |

| 7.71 | d (J=9.2 Hz) | Aromatic protons |

| 4.50 | s | OCH₂COOEt |

| 2.34 | s | 4,6-dimethylpyrimidine |

Advanced: How can crystallographic tools elucidate conformational properties?

Methodological Answer:

For structural determination:

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

Structure Solution : Apply direct methods in SHELXS/SHELXD for phase determination .

Refinement : Optimize models using SHELXL , addressing disorder or thermal parameters .

Visualization : Generate ORTEP diagrams via ORTEP-3 or WinGX to analyze bond angles/geometry .

Q. Key Considerations :

- Crystallize the compound in ethyl acetate/hexane to obtain ordered blocks .

- Validate intramolecular hydrogen bonding (e.g., NH⋯O) to confirm bioactive conformations .

Advanced: How to evaluate its potential as a SIRT2 inhibitor?

Methodological Answer:

While the compound itself is not directly studied, its structural analog (2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide) binds SIRT2’s "selectivity pocket" . To assess activity:

Enzyme Assays : Measure IC₅₀ using fluorometric/deacetylase assays with SIRT2-specific substrates (e.g., acetylated α-tubulin).

Crystallographic Studies : Co-crystallize with SIRT2 to map interactions (e.g., hydrophobic contacts with the pyrimidine ring).

SAR Analysis : Modify the oxyacetate group to thioacetamide and compare binding affinity via molecular docking (AutoDock/Vina).

Q. Table 3: Structural Modifications for SAR

| Modification | Expected Impact on SIRT2 Binding |

|---|---|

| Oxy → Thio substitution | Enhanced hydrophobic interactions |

| Methyl → Ethyl groups | Altered steric hindrance |

Advanced: How to resolve contradictions in synthetic yields?

Methodological Answer:

Discrepancies in yields (e.g., 35% vs. lower yields) arise from:

Q. Table 4: Yield Optimization Strategies

| Variable | Optimization Approach |

|---|---|

| Solvent | Test DMF or THF for solubility |

| Base | Replace TEA with DBU for faster kinetics |

| Temperature | Microwave-assisted synthesis at 100°C |

Advanced: How to analyze metabolic stability in biological systems?

Methodological Answer:

In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes.

In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and metabolic hotspots (e.g., ester hydrolysis).

Q. Key Data :

- logP : Estimated ~1.5 (moderate lipophilicity).

- Metabolites : Hydrolysis of the ethyl ester to carboxylic acid (predominant pathway).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.